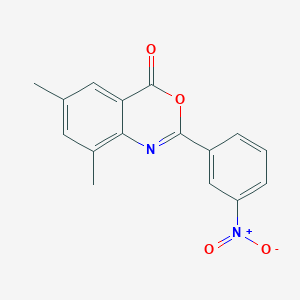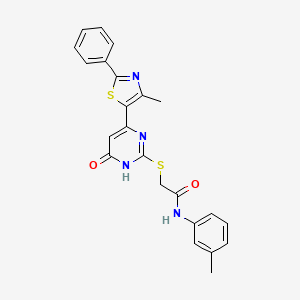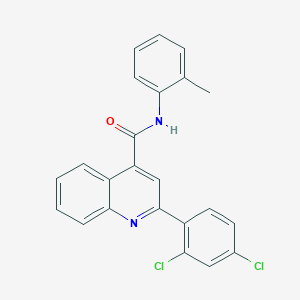![molecular formula C17H18N4O3S2 B2796249 N-(4-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)acetamide CAS No. 2097934-80-8](/img/structure/B2796249.png)
N-(4-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)acetamide, also known as PTACH, is a sulfonamide derivative that has attracted significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in the areas of medicinal chemistry, biochemistry, and pharmacology.
科学的研究の応用
Antitumor Applications
Research has demonstrated the synthesis of novel derivatives containing a biologically active pyrazole moiety, including acetamides, to evaluate their antitumor activity. For instance, certain compounds showed higher effectiveness than standard drugs like doxorubicin, suggesting their potential in cancer treatment (Alqasoumi et al., 2009). Similarly, another study explored the synthesis and characterization of metal complexes constructed from pyrazole-acetamide derivatives, which exhibited significant antioxidant activity, indicating their potential therapeutic applications (Chkirate et al., 2019).
Antimicrobial Applications
Compounds incorporating sulfamoyl moiety suitable for use as antimicrobial agents have been synthesized and evaluated, showing promising results against both bacterial and fungal strains (Darwish et al., 2014). This indicates a potential for developing new antimicrobial agents based on the chemical structure of N-(4-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)acetamide.
Structural and Electronic Analysis
An exhaustive quantum mechanical analysis on a similar molecule highlighted the electronic structure, including molecular electrostatic potentials and HOMO-LUMO analysis, suggesting its chemical reactivity and potential as an anti-amoebic agent (Shukla & Yadava, 2020). These computational studies are crucial for understanding the interaction mechanisms and designing molecules with desired biological activities.
特性
IUPAC Name |
N-[4-[(2-pyrazol-1-yl-2-thiophen-3-ylethyl)sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S2/c1-13(22)20-15-3-5-16(6-4-15)26(23,24)19-11-17(14-7-10-25-12-14)21-9-2-8-18-21/h2-10,12,17,19H,11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FONAQJGJUHAQBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3a,4,11c-tetrahydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole](/img/structure/B2796167.png)
![1-[(2,4-Difluorophenyl)methyl]-3-(oxolan-2-ylmethyl)urea](/img/structure/B2796168.png)
![1-(3-Fluoro-8-azabicyclo[3.2.1]octane-8-carbonyl)imidazolidin-2-one](/img/structure/B2796170.png)
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2796171.png)
![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-nitrophenyl)acetamide](/img/structure/B2796173.png)


![Ethyl 4-[[2-[[5-(naphthalene-1-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2796180.png)

![1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2796183.png)
![3-(3,4-dimethoxyphenyl)-8-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2796185.png)


